(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid
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Overview
Description
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a pyridine ring substituted with a methoxy group at the 6-position and an amino group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the use of pyridinylboronic acids and esters. The synthesis typically starts with the halogen-metal exchange reaction, followed by borylation. This method is favored for its selectivity and efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogen-metal exchange reactions followed by borylation. The use of palladium-catalyzed cross-coupling reactions is also common in industrial settings due to their scalability and reliability .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino or methoxy groups, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives, while reduction can produce various amines.
Scientific Research Applications
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new synthetic methodologies.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of (S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist/antagonist, depending on the context. The compound’s effects are mediated through its binding to active sites or receptors, leading to changes in biological pathways .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxy-3-pyridinylboronic acid
- 6-Methylpyridine-3-boronic acid
- Pyrrolopyrazine derivatives
Uniqueness
(S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its methoxy and amino groups provide unique reactivity and binding characteristics compared to other similar compounds .
Properties
IUPAC Name |
(3S)-3-amino-3-(6-methoxypyridin-3-yl)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-14-8-3-2-6(5-11-8)7(10)4-9(12)13/h2-3,5,7H,4,10H2,1H3,(H,12,13)/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSDJSZHYFNBEN-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC=C(C=C1)[C@H](CC(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426876 |
Source
|
Record name | (3S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877119-70-5 |
Source
|
Record name | (3S)-3-Amino-3-(6-methoxypyridin-3-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426876 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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